molecular formula C16H19N3O3 B2382187 (2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide CAS No. 2361585-48-8

(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide

Cat. No.: B2382187
CAS No.: 2361585-48-8
M. Wt: 301.346
InChI Key: LREZPCSBFZMYEA-CYBMUJFWSA-N
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Description

(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a benzoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzoyl Group: This step often involves a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Amide Formation: The final step involves the coupling of the benzoyl-substituted pyrrolidine with an appropriate amine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as carbonyl groups, to their corresponding alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide: shares structural similarities with other pyrrolidine-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-14(20)18-10-11-5-7-12(8-6-11)16(22)19-9-3-4-13(19)15(17)21/h2,5-8,13H,1,3-4,9-10H2,(H2,17,21)(H,18,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREZPCSBFZMYEA-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC[C@@H]2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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